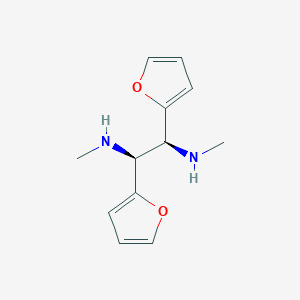
(1S,2S)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound featuring two furan rings attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxaldehyde and (S)-1,2-diaminopropane.
Condensation Reaction: The furan-2-carboxaldehyde undergoes a condensation reaction with (S)-1,2-diaminopropane in the presence of a suitable catalyst, such as a Lewis acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones under oxidative conditions.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Tetrahydrofuran derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1S,2S)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine has several scientific research applications:
Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism by which (1S,2S)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets:
Chiral Ligand: As a chiral ligand, it coordinates with metal centers to form chiral complexes that facilitate asymmetric catalysis.
Nucleophilic Sites: The amino groups act as nucleophilic sites, participating in various substitution and addition reactions.
Electronic Effects: The furan rings contribute to the electronic properties of the compound, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine: The enantiomer of the compound, with similar properties but different chiral configuration.
(1S,2S)-1,2-Di(thiophen-2-yl)-N1,N2-dimethylethane-1,2-diamine: A similar compound with thiophene rings instead of furan rings.
(1S,2S)-1,2-Di(pyridin-2-yl)-N1,N2-dimethylethane-1,2-diamine: A related compound with pyridine rings, offering different electronic properties.
Uniqueness
(1S,2S)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine is unique due to its specific chiral configuration and the presence of furan rings, which impart distinct electronic and steric properties. These features make it particularly valuable in asymmetric synthesis and catalysis.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(furan-2-yl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H16N2O2/c1-13-11(9-5-3-7-15-9)12(14-2)10-6-4-8-16-10/h3-8,11-14H,1-2H3/t11-,12-/m1/s1 |
InChI Key |
BMAOZKKBIFTWKP-VXGBXAGGSA-N |
Isomeric SMILES |
CN[C@H](C1=CC=CO1)[C@@H](C2=CC=CO2)NC |
Canonical SMILES |
CNC(C1=CC=CO1)C(C2=CC=CO2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



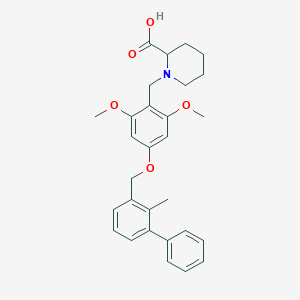
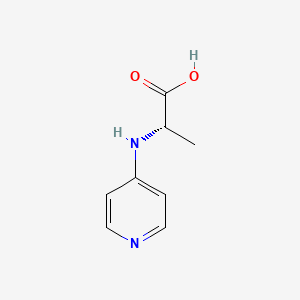
![azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13399347.png)
![1,1'-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene](/img/structure/B13399351.png)
![[Ru(eta(5)-C5H5)2]](/img/structure/B13399365.png)
![17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399372.png)
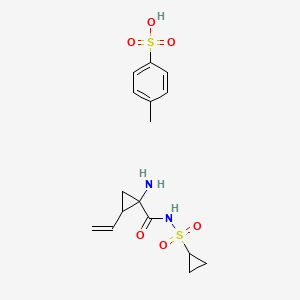
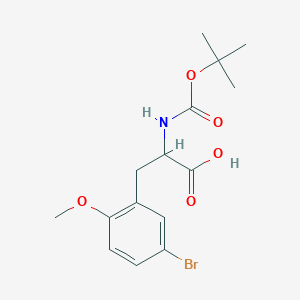
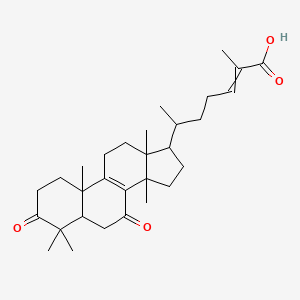
![(3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399418.png)

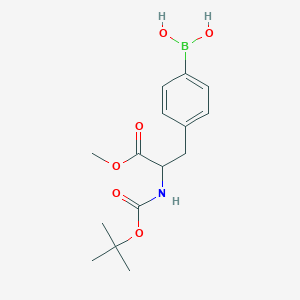
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-[6-[[[[9-[(2R)-5-hydroxy-2,11-diMethyl-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]aMino]Methyl]aMino]-9H-purin-9-yl]-1-Methylethoxy]Methyl]-, 1,9-bis(1-Methylethyl) ester, 5-ox](/img/structure/B13399433.png)
